4-(Difluoromethyl)oxan-4-amine,trifluoroaceticacid
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Overview
Description
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is a compound that combines the properties of both difluoromethyl and trifluoroacetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for difluoromethylation is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often involve the use of a base such as potassium tert-butoxide (KOtBu) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the desired substrate . The trifluoroacetic acid component can be introduced through a subsequent reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethyl oxan-4-one.
Reduction: Formation of difluoromethyl oxan-4-amine.
Substitution: Formation of substituted oxan-4-amine derivatives.
Scientific Research Applications
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The trifluoroacetic acid group can further modulate the compound’s physicochemical properties, such as its acidity and lipophilicity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine: Similar structure but lacks the trifluoroacetic acid group.
Trifluoroacetic acid derivatives: Compounds that contain the trifluoroacetic acid group but differ in the other substituents.
Uniqueness
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is unique due to the presence of both difluoromethyl and trifluoroacetic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The molecular formula is C₈H₁₂F₅NO₃, with a molecular weight of approximately 265.1778 g/mol. This compound contains difluoromethyl and trifluoroacetic acid moieties, enhancing its lipophilicity and biological interactions.
Chemical Structure and Properties
The compound's structure includes:
- Difluoromethyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Amino group : Capable of participating in nucleophilic substitution reactions.
- Trifluoroacetic acid : Acts as a strong acid, facilitating protonation reactions.
These functional groups contribute to the compound's reactivity and potential biological activity.
The biological activity of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their pharmacokinetic profiles and therapeutic efficacy.
Interaction Studies
Interaction studies indicate that this compound may exhibit binding affinity for specific enzymes involved in metabolic pathways. For example, the presence of the amino group allows it to act as a nucleophile, potentially inhibiting enzyme activity or modulating signaling pathways.
Case Studies and Research Findings
Research has demonstrated the effectiveness of fluorinated compounds in disrupting metabolic pathways in various disease models. Here are some notable findings:
- Antiparasitic Activity : Similar compounds have shown promise against tropical diseases such as malaria and leishmaniasis. Studies indicate that fluorinated derivatives can inhibit key metabolic enzymes in parasites, leading to increased levels of reactive oxygen species (ROS) which are detrimental to parasite viability .
- Cytotoxicity Assays : In vitro assays using cell lines have shown that 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid exhibits cytotoxic effects at concentrations below 10 μM. This suggests potential therapeutic applications in oncology .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications to the difluoromethyl group significantly impact biological activity. Compounds with enhanced fluorination patterns often demonstrate increased potency against target enzymes .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
4-(Difluoromethyl)oxan-4-amine | C₆H₁₁F₂NO | Lacks trifluoroacetic acid | Moderate enzyme inhibition |
Trifluoroacetylated derivatives | C₈H₇F₃NO | Contains trifluoroacetyl group | High affinity for specific receptors |
Difluoromethylated amines | CₓHᵧF₂N | Varying carbon chain lengths | Diverse activities across targets |
This table highlights the unique combination of functional groups present in 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid that may confer distinct biological activities not found in its analogs.
Properties
Molecular Formula |
C8H12F5NO3 |
---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
4-(difluoromethyl)oxan-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11F2NO.C2HF3O2/c7-5(8)6(9)1-3-10-4-2-6;3-2(4,5)1(6)7/h5H,1-4,9H2;(H,6,7) |
InChI Key |
AROZNRVOEWXHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(F)F)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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